2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl-
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Overview
Description
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- is a complex organic compound that belongs to the class of phenazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, and appropriate solvents and catalysts.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species, leading to oxidative stress and cell death. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine derivatives.
2-Phenazinamine: A simpler derivative without the additional substituents.
8-Chlorophenazine: A derivative with a chlorine atom at the 8-position.
Uniqueness
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
32567-43-4 |
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Molecular Formula |
C28H25ClN4 |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
8-chloro-3-(2-methylpropanimidoyl)-N,5-diphenyl-3H-phenazin-2-amine |
InChI |
InChI=1S/C28H25ClN4/c1-18(2)28(30)22-16-27-25(17-23(22)31-20-9-5-3-6-10-20)32-24-15-19(29)13-14-26(24)33(27)21-11-7-4-8-12-21/h3-18,22,30-31H,1-2H3 |
InChI Key |
PIFPZDIGDMLSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=N)C1C=C2C(=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)Cl)C=C1NC5=CC=CC=C5 |
Origin of Product |
United States |
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